(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE
Overview
Description
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C19H15Cl2N3O3S This compound is characterized by the presence of a benzothiophene ring substituted with chlorine atoms and a piperazine ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for efficiency and cost-effectiveness. The process would include careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is studied for its potential interactions with biological molecules. It may serve as a probe to understand enzyme mechanisms or as a lead compound in drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE: Similar structure with a methoxy group instead of a nitro group.
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-ETHYLPIPERAZINO]METHANONE: Similar structure with an ethyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE imparts unique electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-12-1-6-15-16(11-12)28-18(17(15)21)19(25)23-9-7-22(8-10-23)13-2-4-14(5-3-13)24(26)27/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYCAIFNZRZORP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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